molecular formula C12H9NO2 B1234571 1-(2-Nitrovinyl)naphthalene CAS No. 4735-49-3

1-(2-Nitrovinyl)naphthalene

Cat. No. B1234571
CAS RN: 4735-49-3
M. Wt: 199.2 g/mol
InChI Key: HNRGHIXNKWOUEO-CMDGGOBGSA-N
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Description

1-(2-Nitrovinyl)naphthalene is a chemical compound with the molecular formula C12H9NO2 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of 1-(2-Nitrovinyl)naphthalene consists of a naphthalene core with a nitrovinyl group attached . The molecular weight is approximately 199.205 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Nitrovinyl)naphthalene are not detailed in the literature, naphthalene and its derivatives are known to undergo various reactions such as nitration, sulphonation, and halogenation .

Scientific Research Applications

Biotechnology: DNA Analytical Techniques

“1-(2-Nitrovinyl)naphthalene” derivatives, similar to naphthalene diimide (NDI) compounds, have been utilized in biotechnology for their ability to bind to DNA duplexes through threading intercalation . This unique interaction has led to the development of innovative DNA analytical techniques, which are crucial for precision analysis of genes and single nucleotide polymorphisms. Such compounds could potentially serve as tools for cancer detection systems due to their interaction with noncanonical DNA structures associated with gene expression control .

Chemistry: Synthesis of Heterocycles

In the field of chemistry, “1-(2-Nitrovinyl)naphthalene” can be involved in the synthesis of heterocycles. Lewis acidic catalysts have been reported to catalyze the condensation of naphthol derivatives, leading to the formation of various complex organic compounds . These reactions are fundamental in creating pharmaceuticals and other organic materials.

Biology: Antimicrobial and Antioxidant Properties

Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant properties . Research into “1-(2-Nitrovinyl)naphthalene” could expand on these findings, exploring its potential as a lead compound for medicinal chemistry research, particularly in the development of new antimicrobial agents.

Medicine: Nanotechnology Applications

Nanotechnology has revolutionized medicine, and “1-(2-Nitrovinyl)naphthalene” derivatives could contribute to this field. They may be used in designing nanomaterials for drug delivery systems, diagnostic tools, or as part of therapeutic agents . The electron-deficient nature of such compounds makes them suitable for creating responsive materials that can interact with biological systems at the nanoscale.

Materials Science: Polymer Mechanochemistry

The mechanochromic behavior of naphthalene derivatives has been explored for applications in polymer mechanochemistry . “1-(2-Nitrovinyl)naphthalene” could be used to design force-responsive materials that change color or properties upon mechanical stress, providing insights into material behavior under different physical conditions.

Environmental Science: Soil Fungal Community Impact

Studies have shown that naphthalene applications can affect soil fungal community structures, influencing ecosystem functioning . Research into “1-(2-Nitrovinyl)naphthalene” could investigate its environmental impact, particularly how it affects soil biodiversity and nutrient cycling processes.

Safety and Hazards

While specific safety data for 1-(2-Nitrovinyl)naphthalene is not available, naphthalene is classified as a possible human carcinogen and is considered hazardous . It can cause acute sensory irritative effects and mild inflammatory effects at the nasal mucosa .

Future Directions

Future research could focus on further elucidating the properties and potential applications of 1-(2-Nitrovinyl)naphthalene. For instance, a study on naphthalene isomers suggests potential interest in the energy landscape and transition pathways of these molecules .

properties

IUPAC Name

1-[(E)-2-nitroethenyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRGHIXNKWOUEO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrovinyl)naphthalene

CAS RN

4735-49-3
Record name NSC121151
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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